p-Butoxystyrene
Description
Significance of p-Butoxystyrene as a Functional Monomer
This compound, specifically p-tert-butoxystyrene (PtBOS), is a significant functional monomer in the field of advanced polymer science. Its importance stems from its unique chemical structure, which combines a polymerizable vinyl group with a protective tert-butoxy (B1229062) group on the phenyl ring. chemicalbook.com This tert-butoxy group can be readily cleaved under acidic conditions to yield poly(p-hydroxystyrene) (PHS), a polymer with a wide range of applications due to the reactive hydroxyl group. chemicalbook.comresearchgate.net
The ability to polymerize this compound and then deprotect it to form PHS allows for the synthesis of well-defined functional polymers. acs.org This two-step process is often more effective than the direct polymerization of p-hydroxystyrene, which can be problematic due to the reactive hydroxyl group. The tert-butoxy group acts as a protecting group, enabling controlled polymerization through various mechanisms, including living cationic and radical polymerization. tandfonline.comcmu.edu This control over the polymerization process allows for the synthesis of polymers with specific molecular weights, low polydispersity, and complex architectures such as block copolymers. tandfonline.comresearchgate.net
The resulting poly(p-hydroxystyrene) is a versatile material used as a photoresist, epoxy-curing agent, and in adhesives. chemicalbook.com Furthermore, the controlled synthesis of block copolymers containing this compound opens up possibilities for creating advanced materials with tailored properties for applications in nanotechnology, biomedical devices, and drug delivery. tandfonline.com For instance, block copolymers of polystyrene and poly(p-hydroxystyrene) can self-assemble into ordered nanostructures. researchgate.net
Historical Development and Evolution of Styrene (B11656) Derivatives in Polymer Research
The journey of styrene and its derivatives in polymer research began in 1839 when Eduard Simon first isolated styrol (now known as styrene) from storax resin. wiley.comwikipedia.org A few days later, he observed that the oily substance had thickened into a gel, which he named styrol oxide, though it was, in fact, the first observation of polystyrene. wikipedia.org However, it wasn't until the 1920s, with the work of Hermann Staudinger, that the concept of polymerization was understood, and the true nature of "metastyrol" as a polymer was established. wiley.com
The commercial production of polystyrene began in the 1930s, driven by the development of a continuous tower process by I. G. Farben. wiley.com A significant breakthrough was the development of impact-modified polystyrene in 1927 by Ostromislensky, who added natural rubber to improve the material's brittleness. wiley.comresearchgate.net This led to the development of high-impact polystyrene (HIPS), a two-phase system with a dispersed rubber phase in a continuous polystyrene matrix. wiley.comresearchgate.net
The post-World War II era saw a boom in the development of new styrene copolymers. mcpolymers.com Chemists explored various comonomers to tailor the properties of styrenic polymers for a wide range of applications, from synthetic rubber (styrene-butadiene rubber, SBR) to plastics with improved heat resistance and rigidity like acrylonitrile-butadiene-styrene (ABS). wikipedia.orgresearchgate.net The development of living polymerization techniques in the latter half of the 20th century, such as living carbocationic polymerization, provided unprecedented control over the synthesis of styrenic polymers. tandfonline.comcmu.edu This enabled the creation of well-defined polymers with controlled molecular weights and architectures, including block copolymers. cmu.edu The introduction of functional groups onto the styrene monomer, such as the tert-butoxy group in p-tert-butoxystyrene, represented a further evolution, allowing for the creation of functional and responsive polymers. cmu.educmu.edu
Overview of Key Research Trajectories for this compound and its Polymers
Research on this compound and its polymers has followed several key trajectories, primarily focused on leveraging its unique functional capabilities. A major area of investigation has been the development of controlled/"living" polymerization methods to synthesize well-defined poly(this compound) (PtBOS) and its copolymers.
Living Polymerization Techniques: Significant research has been dedicated to the living cationic polymerization of p-tert-butoxystyrene. tandfonline.comresearchgate.net This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). tandfonline.com Researchers have explored various initiating systems to achieve this control. tandfonline.comresearchgate.net Living radical polymerization methods, such as nitroxide-mediated polymerization, have also been successfully applied to p-tert-butylstyrene, a structurally similar monomer, demonstrating the potential for controlled radical polymerization of this compound as well. acs.org
Synthesis of Block Copolymers: A prominent research direction is the synthesis of block copolymers containing PtBOS. These copolymers often combine a PtBOS block with other polymer blocks, such as polystyrene or polyisobutylene (B167198), to create materials with unique self-assembly properties and functionalities. researchgate.nettandfonline.comresearchgate.net For example, triblock copolymers of poly(p-hydroxystyrene-b-isobutylene-b-p-hydroxystyrene) have been synthesized from the corresponding PtBOS-containing triblock copolymer and have shown potential as thermoplastic elastomers. tandfonline.comresearchgate.net The ability to create well-defined block copolymers has been a driving force in this area. researchgate.net
Functional Materials from Poly(p-hydroxystyrene): Much of the research on PtBOS is ultimately aimed at its conversion to poly(p-hydroxystyrene) (PHS). researchgate.net The hydrolysis of the tert-butoxy group provides a route to PHS with controlled molecular architecture. researchgate.net Research has focused on the applications of these well-defined PHS polymers and their copolymers in areas such as photoresists for microelectronics, where the properties of the polymer are critical. google.comjustia.com The ability to precisely control the amount of tert-butoxy group elimination allows for the fine-tuning of the resulting polymer's properties. google.comjustia.com
Interactive Data Tables
Table 1: Properties of p-tert-Butoxystyrene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O | |
| Molecular Weight | 176.26 g/mol | |
| Boiling Point | 72-73 °C at 0.1 mmHg | sigmaaldrich.com |
| Melting Point | -38 °C | chemicalbook.com |
| Density | 0.936 g/mL at 25 °C | chemicalbook.com |
Table 2: Research Findings on this compound Polymerization
| Polymerization Method | Key Findings | Reference |
|---|---|---|
| Living Cationic Polymerization | Achieved controlled polymerization of p-tert-butoxystyrene with low polydispersity indices (PDI < 1.2). | tandfonline.comresearchgate.net |
| Anionic Polymerization | Used to synthesize well-defined poly(p-tert-butoxystyrene) for creating block copolymers. | researchgate.net |
| Radical Polymerization | Controlled radical polymerization of para-substituted styrenes has been demonstrated, suggesting applicability to this compound. | cmu.eduacs.org |
Structure
3D Structure
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-butoxy-4-ethenylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-5-10-13-12-8-6-11(4-2)7-9-12/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
FVLTXCPGQRZFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Synthetic Methodologies of P Butoxystyrene
Chemical Synthesis Routes for Monomer Production
The creation of p-butoxystyrene can be achieved through several chemical pathways. This section details two prominent methods: Grignard reactions and selective methylenation.
Grignard Reactions with Vinyl Chloride
A significant route to synthesizing styrene (B11656) derivatives, including this compound, involves the use of Grignard reagents. wikipedia.org This organometallic reaction is crucial for forming new carbon-carbon bonds. wikipedia.org The process for producing a styrene compound can involve reacting a Grignard reagent, prepared from a tertiary butoxyphenyl halide, with a vinyl halide in the presence of a catalyst. google.com
The general scheme involves the preparation of a Grignard reagent from p-butoxyphenyl halide. This reagent is then reacted with vinyl chloride. google.com To facilitate this cross-coupling reaction, various transition-metal catalysts can be employed. Catalysts such as those based on manganese, iron, cobalt, and rhodium have been shown to be effective. google.comacs.org For instance, manganese acetate (B1210297) tetrahydrate (II) or manganese chloride tetrahydrate (II) can be added to the reaction mixture. google.com The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. google.com The vinyl chloride is then introduced into the reaction mixture, often as a gas, while maintaining a specific temperature range, for example, between 20 to 50°C. google.com
The use of nickel(II) and palladium complexes as catalysts has also been well-established for the cross-coupling of Grignard reagents with vinylic halides. acs.org These reactions, often carried out in solvents like diethyl ether, can yield the desired styrene derivative in high yields. acs.org It is essential to conduct these reactions under anhydrous conditions, as the presence of water can quench the Grignard reagent. wikipedia.org
Table 1: Key Parameters in Grignard-based Synthesis of this compound
| Parameter | Description | Source |
| Starting Material | p-Butoxyphenyl halide | google.com |
| Reagent | Vinyl halide (e.g., vinyl chloride) | google.com |
| Catalyst | Manganese, iron, cobalt, or rhodium-based catalysts | google.comacs.org |
| Solvent | Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) | acs.orgresearchgate.net |
| Atmosphere | Inert (e.g., nitrogen) | google.com |
| Temperature | Controlled, typically in the range of 20-50°C | google.com |
Selective Methylenation Approaches for Substituted Oxybenzaldehydes
An alternative synthetic strategy involves the selective methylenation of a substituted oxybenzaldehyde, specifically p-butoxybenzaldehyde. This method focuses on converting the aldehyde group into a vinyl group without altering the butoxy substituent. google.com
This process can be achieved by reacting the substituted oxybenzaldehyde with dibromomethane (B42720) in an organic solvent. The reaction is carried out in the presence of zinc metal and an active chloride. google.com The active chloride, which can be a chlorosilane or an acyl chloride, serves to activate the zinc metal, promoting the selective reaction of dibromomethane with the aldehyde group. google.com This approach allows for the formation of the desired styrene derivative at a high yield without requiring specialized equipment. google.com
Considerations for Scaling up this compound Synthesis for Research Purposes
Transitioning from a small-scale laboratory synthesis to a larger, research-scale production of this compound introduces several challenges that must be carefully managed to ensure product quality and process efficiency. univook.com
Reaction Kinetics Optimization
Understanding and optimizing reaction kinetics is fundamental to successfully scaling up chemical syntheses. numberanalytics.com Reaction kinetics is the study of the rates of chemical reactions and the factors that influence these rates. numberanalytics.com For the synthesis of this compound, this involves a detailed study of how parameters such as reactant concentrations, temperature, and catalyst concentration affect the reaction rate. numberanalytics.comnumberanalytics.com
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. numberanalytics.com For instance, in Grignard reactions, the rate can be highly dependent on the solvent and counterion. acs.org In polymerization reactions involving styrene derivatives, controlling the temperature and initiator concentration is essential to achieve the desired molecular weight and structure. univook.com By studying the reaction kinetics, researchers can identify the optimal conditions to achieve a balance between reaction speed and selectivity, which is critical for efficient research-scale production. numberanalytics.com
Process Control for Heat Dissipation and Mixing Efficiency
Effective process control is paramount when scaling up chemical reactions, particularly those that are highly exothermic. acs.org Two key aspects of process control are heat dissipation and mixing efficiency. univook.com
Mixing Efficiency: Ensuring thorough and rapid mixing of reactants is critical for achieving uniform reaction conditions and consistent product quality. acs.org Inefficient mixing can lead to localized areas of high or low reactant concentration, resulting in non-uniform reaction rates and the formation of undesirable byproducts. acs.org This is particularly important in reactions where rapid initiation is required, such as in certain polymerization processes. acs.org The choice of reactor and agitator design plays a crucial role in achieving the necessary mixing efficiency for a successful scale-up. acs.org
Polymerization Mechanisms and Controlled Synthesis of Poly P Butoxystyrene
Cationic Polymerization of p-Butoxystyrene
Influence of Solvent Polarity on Propagation via Free Ionic Species
In the cationic polymerization of vinyl monomers like this compound, the polarity of the solvent plays a critical role in determining the nature of the propagating species and, consequently, the polymerization rate. The propagating chain end can exist in various forms, including covalent species, contact ion pairs, solvent-separated ion pairs, and free ionic species. An equilibrium exists between these states, which is significantly influenced by the surrounding medium.
In nonpolar solvents, the propagating species predominantly exist as covalent species or contact ion pairs, where the carbocationic chain end and the counterion are closely associated. As the solvent polarity increases, the solvation of the ions becomes more favorable, shifting the equilibrium towards solvent-separated ion pairs and, ultimately, to dissociated, free ionic species. cmu.edu These free carbocations are significantly more reactive than their ion-paired counterparts, leading to a substantial increase in the propagation rate.
Studies on structurally similar p-alkoxystyrenes, such as p-methoxystyrene and p-tert-butoxystyrene, have demonstrated this pronounced effect of solvent polarity. For instance, the polymerization rate of p-tert-butoxystyrene initiated with the HCl-isobutyl vinyl ether adduct/ZnCl₂ system was found to be dramatically higher in polar solvents like dichloromethane (B109758) (CH₂Cl₂) and nitroethane/dichloromethane mixtures compared to a nonpolar solvent like toluene (B28343). cmu.edu This acceleration is attributed to the increased concentration of the highly reactive free ionic species in more polar environments. cmu.edu The involvement of these free ions can be confirmed by the addition of a common ion salt, which suppresses the dissociation and leads to a retardation of the polymerization rate. cmu.edu
Based on these findings for analogous monomers, a similar trend is expected for the cationic polymerization of this compound. The butoxy group, being an electron-donating substituent, stabilizes the carbocation at the propagating chain end, facilitating the formation of free ionic species in polar solvents.
Table 1: Expected Influence of Solvent Polarity on the Cationic Polymerization of this compound
| Solvent System | Expected Predominant Propagating Species | Expected Polymerization Rate |
| Toluene (Nonpolar) | Covalent Species / Contact Ion Pairs | Slow |
| Dichloromethane (Polar) | Contact/Solvent-Separated Ion Pairs & Free Ions | Fast |
| Nitroethane/Dichloromethane (Highly Polar) | Predominantly Free Ionic Species | Very Fast |
Kinetic Analysis of Cationic Polymerization Processes
Rₚ = kₚ(ip)[P⁺][M] + kₚ(free)[P⁺][M]
where kₚ(ip) and kₚ(free) are the propagation rate constants for ion pairs and free ions, respectively, [P⁺] is the concentration of growing polymer chains, and [M] is the monomer concentration. Generally, kₚ(free) is significantly larger than kₚ(ip).
Kinetic studies of the living cationic polymerization of p-alkoxystyrenes have shown that despite the high reactivity of the free ionic species, a controlled polymerization can be achieved. cmu.edu This is characterized by a linear increase in the number-average molecular weight (Mₙ) with monomer conversion and the maintenance of a narrow molecular weight distribution (low dispersity, Đ). Such control is possible when chain-transfer and termination reactions are effectively suppressed. cmu.edu
For the polymerization of p-tert-butoxystyrene with the HCl-IBVE/ZnCl₂ system, it has been observed that Mₙ increases in direct proportion to conversion, and the Mₙ values are in good agreement with the theoretical values calculated assuming that one initiator molecule generates one polymer chain. cmu.edu This living nature is retained even in highly polar solvents where free ionic species are the dominant propagating entities. cmu.edu This indicates that for these stabilized carbocations, the rate of propagation is much faster than any side reactions.
Table 2: Illustrative Kinetic Data for the Living Cationic Polymerization of a p-Alkoxystyrene Analog in Different Solvents
| Solvent | Monomer Conversion (%) | Mₙ ( g/mol , experimental) | Mₙ ( g/mol , theoretical) | Đ (Mₙ/Mₙ) |
| Toluene | 95 | 18,500 | 19,000 | 1.12 |
| CH₂Cl₂ | 98 | 19,200 | 19,600 | 1.15 |
| EtNO₂/CH₂Cl₂ | 99 | 19,500 | 19,800 | 1.18 |
Note: This table is illustrative and based on typical data for living cationic polymerization of p-alkoxystyrenes.
Radical Polymerization of this compound
Radical polymerization offers a versatile alternative for the synthesis of poly(this compound). This method is generally more tolerant to impurities and functional groups compared to ionic polymerization.
Conventional Free-Radical Polymerization Methods
Conventional free-radical polymerization (FRP) is a widely used industrial process that proceeds via a chain reaction mechanism involving three main steps: initiation, propagation, and termination. fujifilm.comwikipedia.org
Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or redox reactions. fujifilm.com Common initiators include peroxides (e.g., benzoyl peroxide, BPO) and azo compounds (e.g., azobisisobutyronitrile, AIBN). fujifilm.com The initiator radical then adds to a this compound monomer, forming a new monomer radical.
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of the polymer chain. wikipedia.org
Termination: The growth of a polymer chain is terminated by the reaction of two growing radical chains, either through combination (coupling) or disproportionation. researchgate.net Chain transfer reactions, where the radical activity is transferred to another molecule (monomer, solvent, or a chain transfer agent), can also limit the chain length. wikipedia.org
A key characteristic of conventional FRP is the continuous generation of radicals and the short lifetime of the growing chains. This typically results in polymers with a broad molecular weight distribution (high Đ) and limited control over the polymer architecture.
Controlled/Living Radical Polymerization (CLRP) Techniques
To overcome the limitations of conventional FRP, several controlled/living radical polymerization (CLRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) radicals and dormant species, which are unable to propagate or terminate. This reversible deactivation significantly reduces the concentration of active radicals at any given time, thereby minimizing irreversible termination reactions. The result is a more controlled polymerization process, yielding polymers with predictable molecular weights, low dispersity, and the ability to form complex architectures like block copolymers.
Nitroxide-mediated polymerization (NMP) is a CLRP technique that utilizes a stable nitroxide radical to reversibly cap the propagating polymer chain end. The key to NMP is the reversible thermal cleavage of the C-ON bond of an alkoxyamine species. This establishes an equilibrium between the dormant alkoxyamine-capped polymer chains and the active propagating radicals plus the free nitroxide mediator.
The polymerization is typically initiated by a unimolecular alkoxyamine initiator or a combination of a conventional radical initiator and a stable nitroxide such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The persistent radical effect ensures that the concentration of propagating radicals is kept low, suppressing bimolecular termination reactions. For styrene (B11656) and its derivatives, NMP provides excellent control over the polymerization, allowing for the synthesis of well-defined homopolymers and block copolymers. Given the structural similarity of this compound to styrene, NMP is expected to be a highly effective method for its controlled polymerization.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that offers broad applicability to a wide range of monomers under various reaction conditions. The control in RAFT polymerization is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound such as a dithioester, trithiocarbonate, dithiocarbamate, or xanthate. researchgate.net
The mechanism involves a rapid and reversible transfer of the CTA's thiocarbonylthio group between the growing polymer chains. fujifilm.com This process establishes an equilibrium between active propagating chains and dormant polymer chains capped with the CTA moiety. researchgate.net By ensuring that the rate of chain transfer is much higher than the rate of propagation, all polymer chains are initiated early in the reaction and grow at a similar rate, leading to polymers with low dispersity. researchgate.net
The choice of the RAFT agent is crucial and depends on the monomer being polymerized. researchgate.net For styrene derivatives like this compound, dithioesters and trithiocarbonates are generally effective CTAs. Kinetic studies on the RAFT polymerization of similar monomers, such as p-acetoxystyrene, have demonstrated linear evolution of molecular weight with conversion and the formation of polymers with narrow molecular weight distributions, confirming the controlled nature of the process. researchgate.netnih.gov
Table 3: Comparison of Radical Polymerization Techniques for this compound
| Feature | Conventional FRP | Nitroxide-Mediated Polymerization (NMP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) |
| Control Mechanism | None | Reversible termination with a stable nitroxide | Reversible chain transfer with a thiocarbonylthio agent |
| Dispersity (Đ) | High (>1.5) | Low (<1.5) | Low (<1.5) |
| Molecular Weight Control | Poor | Good | Good |
| End-group Functionality | Initiator fragments | Alkoxyamine | Thiocarbonylthio group |
| Block Copolymer Synthesis | Difficult | Facile | Facile |
Kinetic Studies in Radical Polymerization
Kinetic studies are crucial for understanding the mechanism of polymerization and for optimizing reaction conditions to achieve desired polymer properties. In the context of controlled radical polymerization of styrenic monomers, kinetic analyses typically demonstrate a first-order relationship with respect to monomer concentration. researchgate.netcmu.edu This is evidenced by a linear relationship when plotting the natural logarithm of the initial monomer concentration ([M]₀) over the monomer concentration at time t ([M]) versus time. researchgate.net
A key characteristic of controlled radical polymerizations, such as nitroxide-mediated polymerization or ATRP, is that the rate of polymerization can be independent of the initiator or catalyst concentration. acs.orgcmu.edu Instead, the rate is often governed by the thermal initiation of the monomer itself or by the equilibrium constant between the dormant and active species. acs.orgcmu.eduacs.org This behavior arises from the establishment of a stationary state for the concentration of active radical species. acs.orgacs.org
Kinetic investigations of ATRP for styrene and its derivatives show that the polymerization proceeds with a constant concentration of growing radicals. researchgate.net This "living" nature is demonstrated by the direct proportionality of the number-average molecular weight (Mₙ) to monomer conversion. researchgate.net However, deviations from linear first-order kinetics can occur, suggesting the presence of irreversible termination reactions. cmu.edu The contribution of these termination reactions may decrease with lower temperatures. cmu.edu
Table 2: Kinetic Data for Bulk ATRP of Styrene at 110°C This table presents typical kinetic data for the ATRP of styrene, which serves as a model for substituted styrenes like this compound. researchgate.net
Precision Control over Polymer Architectures and Molecular Characteristics
Synthesis of Well-Defined Linear Poly(this compound)
The synthesis of polymers with well-defined architectures, such as linear chains of a specific length, is a primary goal of modern polymer chemistry. rsc.org Techniques like living anionic polymerization and controlled radical polymerization methods (e.g., ATRP, RAFT) are instrumental in achieving this precision. For substituted styrenes, these methods allow for the synthesis of linear polymers with predictable molecular weights and high degrees of end-group functionality. acs.orgresearchgate.net
In the case of p-tert-butoxystyrene, living polymerization techniques have been employed to produce well-defined linear polymers. researchgate.net For example, living cationic polymerization can be used to create polymers where the molecular weight is in close agreement with the theoretical value, calculated based on the assumption that each initiator molecule starts one polymer chain. researchgate.net Similarly, nitroxide-mediated polymerization has been utilized to synthesize block copolymers containing p-tert-butoxystyrene segments in a controlled manner, demonstrating the "living" fashion of the monomer insertion. researchgate.net
The synthesis of these well-defined polymers involves careful control over reaction conditions, including monomer purity, initiator concentration, and temperature. The resulting polymers are typically characterized by techniques such as Gel Permeation Chromatography (GPC) to confirm the molecular weight and its distribution, and by spectroscopic methods like NMR and IR to verify the chemical structure. researchgate.net The "well-defined" nature is confirmed by a linear increase in molecular weight with monomer conversion and the ability to perform chain extensions or create block copolymers.
Achieving Narrow Molecular Weight Distributions
A hallmark of controlled or living polymerization is the ability to produce polymers with a narrow molecular weight distribution (MWD), often referred to as a low polydispersity index (PDI, or Đ), where PDI = Mₙ/Mₙ. cmu.eduresearchgate.net A PDI value close to 1.0 indicates that the polymer chains are of nearly uniform length. This is achieved by ensuring that all polymer chains are initiated simultaneously and grow at approximately the same rate, with minimal chain transfer or termination reactions. researchgate.net
Controlled radical polymerization techniques like ATRP and RAFT are particularly effective at producing polymers with narrow MWDs. rsc.orgrsc.org For instance, ATRP of styrene and substituted styrenes consistently yields polymers with PDI values below 1.3, and often as low as 1.1. cmu.eduresearchgate.net In living cationic polymerization of p-tert-butoxystyrene, PDI values of less than 1.2 have been reported. researchgate.net
The ability to control dispersity is a significant advantage, as the distribution of molecular weights can profoundly impact the macroscopic properties of the material. Recent advances have even demonstrated methods to precisely target specific dispersity values by blending polymers of low and high dispersity, allowing for fine-tuning of material properties. nih.govresearchgate.net
Table 3: Polydispersity Index (PDI) for Polymers of Substituted Styrenes This table showcases the narrow molecular weight distributions achievable for styrenic polymers using controlled polymerization techniques.
Copolymerization Strategies Involving P Butoxystyrene
Block Copolymer Architectures and Synthesis
Block copolymers containing p-butoxystyrene (more commonly referred to in the literature as p-tert-butoxystyrene or tBOS) are synthesized using various living polymerization techniques. These methods allow for the precise control of molecular weight, composition, and architecture, leading to the formation of well-defined diblock, triblock, and multiblock structures. The tert-butoxy (B1229062) group serves as a protecting group for the hydroxyl functionality, which can be later deprotected to yield poly(p-hydroxystyrene), a polymer with distinct properties, including the capacity for hydrogen bonding.
Synthesis of Diblock Copolymers
Diblock copolymers are the simplest form of block copolymers, consisting of two distinct polymer chains linked together. The synthesis of this compound-containing diblock copolymers has been achieved with various comonomers, leading to materials with diverse self-assembly behaviors and potential applications.
Sequential anionic polymerization is a powerful technique for synthesizing well-defined block copolymers with low polydispersity. This method involves the sequential addition of monomers to a living polymer chain. The synthesis of poly(styrene)-b-poly(p-tert-butoxystyrene) (PS-b-PtBOS) has been successfully accomplished using this approach. rug.nlrsc.org
The process is typically carried out in a high vacuum environment in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) using an initiator such as sec-butyl lithium. rug.nl The stability of the styrenic and p-tert-butoxystyrene anions is comparable, allowing for the crossover reaction from the living polystyrene anion to initiate the polymerization of p-tert-butoxystyrene, and vice versa. rsc.org This living nature enables the creation of block copolymers with predictable molecular weights and narrow molecular weight distributions. rug.nl
Table 1: Anionic Polymerization Synthesis of Polystyrene-b-poly(tert-butoxy styrene) Multiblock Copolymers
| Entry | Number of Middle Diblock Units (n) | Target Degree of Polymerization (N) | Polydispersity Index (PDI) |
|---|---|---|---|
| 1 | 5 | 90 | 1.28 |
| 2 | 5 | 90 | 1.25 |
| 3 | 7 | 90 | 1.24 |
| 4 | 3 | 180 | 1.18 |
Data sourced from a study on the synthesis of PS-b-PtBOS multiblock copolymers via sequential anionic polymerization. rug.nl
Living cationic polymerization offers another route to synthesize block copolymers, particularly for monomers like p-tert-butoxystyrene which possess electron-donating substituents that can stabilize the growing carbocation. This method has been effectively used to create poly(isobutylene)-b-poly(p-tert-butoxystyrene) (PIB-b-PtBuOS) diblock copolymers. tandfonline.comtandfonline.com
The synthesis is often performed in a mixed solvent system, such as methylcyclohexane (B89554) (MeChx) and methyl chloride (MeCl), at low temperatures like –80°C. tandfonline.comtandfonline.com A typical initiating system involves an initiator like 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) in conjunction with a Lewis acid such as titanium tetrachloride (TiCl₄). tandfonline.comtandfonline.com To achieve a controlled polymerization of the p-tert-butoxystyrene block, the Lewis acidity is often "tuned" by adding a substance like titanium(IV) isopropoxide (Ti(OIp)₄) or by substituting TiCl₄ with a different Lewis acid like tin tetrabromide (SnBr₄) before the second monomer is introduced. tandfonline.comtandfonline.com This precise control yields well-defined diblock copolymers with targeted molecular weights and low polydispersity indices (PDI < 1.2). tandfonline.com Similarly, block copolymers of p-tert-butoxystyrene with isobutyl vinyl ether have been synthesized via sequential living cationic polymerization using a hydrogen iodide/zinc iodide initiating system. acs.org
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, have emerged as versatile methods for synthesizing a wide range of block copolymers under less stringent conditions than ionic polymerizations. The synthesis of poly(4-tert-butoxystyrene)-b-poly(4-vinylpyridine) (PtBOS-b-P4VP) has been demonstrated using RAFT. nih.govrug.nl
In this process, a p-tert-butoxystyrene homopolymer is first synthesized using a suitable chain transfer agent (CTA), such as S-dodecyl-S′-(isobutyric acid) trithiocarbonate. rug.nl This homopolymer then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer, 4-vinylpyridine, to form the diblock copolymer. rug.nl This method allows for good control over the polymerization, resulting in polymers with narrow polydispersity indices (PDI between 1.05 and 1.08). rug.nl The sequence of monomer addition is crucial for achieving well-defined block copolymers. rug.nl
Table 2: Molecular Characteristics of PtBOS-b-P4VP Diblock Copolymers Synthesized by RAFT
| Copolymer | P4VP Weight Fraction (fP4VP) | Morphology |
|---|---|---|
| tBOS₆₂-b-4VP₂₈ | 0.21 | Disordered spheres |
| tBOS₆₂-b-4VP₁₉₉ | 0.66 | Well-ordered lamellar |
| tBOS₁₄₆-b-4VP₁₂₀ | 0.33 | Well-ordered hexagonal cylinders |
| tBOS₁₄₆-b-4VP₁₉₀ | 0.44 | Bicontinuous gyroid |
Data sourced from a study on the self-assembly of PtBOS-b-P4VP diblock copolymers. nih.govrug.nl
Synthesis of Triblock Copolymers
Triblock copolymers, with an A-B-A or A-B-C structure, offer more complex morphologies and properties compared to their diblock counterparts.
The synthesis of poly(p-tert-butoxystyrene)-b-poly(isobutylene)-b-poly(p-tert-butoxystyrene) (PtBuOS-b-PIB-b-PtBuOS) triblock copolymers has been achieved through living cationic polymerization. tandfonline.comtandfonline.com This is accomplished by using a difunctional initiator, such as 5-tert-butyl-1,3-bis(1-methoxy-1-methylethyl)benzene, to first polymerize isobutylene (B52900), creating a living difunctional polyisobutylene (B167198). tandfonline.comtandfonline.com The living chain ends are then capped, and the Lewis acid is exchanged (e.g., from TiCl₄ to SnBr₄) before the addition of p-tert-butoxystyrene to grow the outer blocks. tandfonline.comtandfonline.com
Similarly, A-B-C triblock copolymers like poly(4-tert-butoxystyrene)-b-polystyrene-b-poly(4-vinylpyridine) (PtBOS-b-PS-b-P4VP) have been synthesized via sequential anionic polymerization. acs.org This involves the sequential addition of the three different monomers to a living initiator in a carefully controlled sequence to produce well-defined linear triblock terpolymers. acs.org
Development of Multiblock Copolymers
Multiblock copolymers, which consist of multiple repeating block units, can exhibit unique hierarchical self-assembly and material properties. The synthesis of multiblock copolymers of polystyrene and poly(p-tert-butoxystyrene) has been reported through several methods. rug.nlrsc.org
One approach involves sequential anionic polymerization where styrene (B11656) and p-tert-butoxystyrene are added alternately to the reaction mixture to build the multiblock structure, such as PS-b-(PtBOS-b-PS)n-b-PtBOS. rug.nlrsc.org This method allows for the creation of copolymers with a two-length-scale architecture, comprising long outer blocks and multiple short inner diblock units. rsc.org
Another strategy utilizes a poly(alkoxyamine) macroinitiator for a stepwise insertion reaction of the monomers. researchgate.net This technique, a form of nitroxide-mediated radical polymerization, has been used to create well-defined poly(styrene)-b-poly(p-tert-butoxystyrene) multiblock copolymers. researchgate.netnih.gov
Synthesis of Bottlebrush Block Copolymers via Ring-Opening Metathesis Polymerization
A notable strategy for creating well-defined bottlebrush block copolymers (BBCPs) involves a combination of living anionic polymerization (LAP) and ring-opening metathesis polymerization (ROMP). figshare.comacs.orgresearchgate.net This approach utilizes ω-end-norbornyl polystyrene (NPSt) and ω-end-norbornyl poly(4-tert-butoxystyrene) (NPtBOS) as macromonomers (MMs). figshare.comacs.org The synthesis begins with the preparation of these macromonomers via LAP, followed by their sequential polymerization through ROMP, catalyzed by a third-generation Grubbs catalyst. acs.orgmdpi.com This "grafting-through" method allows for the synthesis of ultrahigh molecular weight BBCPs with narrow molecular weight distributions. acs.orgresearchgate.net
For instance, bottlebrush homopolymers of NPSt have been synthesized with molecular weights (Mw) up to 2928 kDa and a narrow polydispersity index (Đ) of 1.07. acs.org Subsequently, the sequential ROMP of NPSt and NPtBOS macromonomers has yielded well-defined BBCPs with Mw reaching approximately 3055 kDa and Đ around 1.13. acs.org The self-assembly of these high molecular weight BBCPs results in the formation of periodic lamellar structures. acs.org
Table 1: Molecular Characteristics of Bottlebrush Copolymers Synthesized via ROMP
| Copolymer | Macromonomer 1 (MM1) | Macromonomer 2 (MM2) | Mw (kDa) | Đ (Mw/Mn) | Polymerization Method | Reference |
|---|---|---|---|---|---|---|
| P(NB-g-St) | NPSt | - | 2928 | 1.07 | ROMP | acs.org |
| P(NB-g-St)-b-P(NB-g-tBOS) | NPSt | NPtBOS | ~3055 | ~1.13 | Sequential ROMP | acs.org |
| P(NB-g-St)-b-P(NB-g-tBMA) | NPSt | NB-g-tBMA | 3002 | 1.17 | Sequential ROMP | researchgate.net |
| PLLA-b-PS BBCP | NB-PLLA | NB-PS | - | 1.14–1.28 | Sequential ROMP | mdpi.com |
Quantitative Determination and Analysis of Interaction Parameters (χ) in Block Copolymer Systems
The Flory-Huggins interaction parameter (χ) is a critical thermodynamic parameter that quantifies the miscibility of the blocks in a block copolymer and governs their self-assembly behavior. google.comgoogle.com For block copolymers containing p-tert-butoxystyrene or its analogs, χ is often determined experimentally using small-angle X-ray scattering (SAXS) and by identifying the order-disorder transition (ODT). google.comresearchgate.netacs.org
The temperature dependence of the effective interaction parameter (χeff) can be described by the equation χeff(T) = α/T + β, where α represents the enthalpic contribution and β relates to the entropic contribution. nih.gov This relationship is determined by measuring the ODT at various temperatures. google.com For example, in a study of poly(4-tert-butylstyrene-block-2-vinylpyridine) [P(tBuSt-b-2VP)], a system analogous to those involving p-tert-butoxystyrene, the interaction parameter was determined to be χeff(T) = (67.9 ± 1.3)/T – (0.0502 ± 0.0029). researchgate.netacs.org This value is significantly higher than that of the conventional poly(styrene-block-2-vinylpyridine) system, indicating a greater driving force for phase separation. researchgate.netacs.org High χ values are particularly desirable for block copolymer lithography as they enable the formation of smaller domain sizes. google.comgoogle.com The determination of χ often relies on the random-phase approximation (RPA) theory applied to SAXS data obtained above the mean-field crossover temperature. nih.govacs.org
Graft Copolymer Architectures and Synthesis
Graft copolymers represent another important class of polymers that can be synthesized using this compound derivatives.
Synthesis of Block-Graft Copolymers (e.g., Polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide))
Amphiphilic block-graft copolymers, such as polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide) [PS-b-(PHOS-g-PEO)], can be synthesized using a multi-step process. acs.orgacs.org The synthesis starts with the creation of a backbone diblock copolymer, polystyrene-block-poly(p-tert-butoxystyrene) (PS-b-PtBOS), via living anionic polymerization. acs.org The p-tert-butoxystyrene block serves as a protected precursor to poly(p-hydroxystyrene) (PHOS). acs.orgresearchgate.net
Following the polymerization of the backbone, the tert-butoxy groups are removed through acid hydrolysis to yield the PS-b-PHOS diblock copolymer. acs.org The phenolic hydroxyl groups on the PHOS block then act as multifunctional initiation sites for the "grafting from" polymerization of ethylene (B1197577) oxide (EO). acs.orgresearchgate.netcapes.gov.br This step is often carried out using a metal-free anionic ring-opening polymerization with a phosphazene base (e.g., t-BuP4) as a catalyst. acs.orgacs.orgresearchgate.net This method allows for the synthesis of well-defined block-graft copolymers with high molecular weights and low polydispersities. acs.orgacs.org
Advanced Strategies for Grafting Polymer Chains
Several advanced strategies exist for the synthesis of graft copolymers, which can be broadly categorized as "grafting to," "grafting from," and "grafting through". mdpi.comnih.govcmu.edumdpi.com
"Grafting to" : This method involves attaching pre-synthesized polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites. mdpi.comnih.govnih.gov
"Grafting from" : In this approach, initiator sites are created along a polymer backbone, from which the side chains are then grown in situ. mdpi.comnih.govnih.gov The synthesis of PS-b-(PHOS-g-PEO) as described above is a prime example of the "grafting from" technique. acs.org Surface-initiated atom transfer radical polymerization (SI-ATRP) and surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization are powerful "grafting from" methods that allow for precise control over the grafted chain length and density. numberanalytics.com
"Grafting through" : This strategy involves the polymerization of macromonomers, which are polymer chains with a polymerizable end-group. mdpi.comcmu.edu The synthesis of bottlebrush copolymers via ROMP of norbornene-terminated macromonomers is a classic example of the "grafting through" approach. acs.orgresearchgate.net
Controlled radical polymerization techniques, such as ATRP and RAFT, have significantly advanced the synthesis of complex graft copolymer architectures with well-defined structures. nih.govnumberanalytics.comscribd.com
Random Copolymer Studies
The synthesis and analysis of random copolymers containing this compound units provide insights into their properties and potential applications.
Synthesis and Structural Analysis of Random Copolymers (e.g., Poly(isobutylene-co-4-tert-butoxystyrene), Poly(4-tert-butoxystyrene-co-4-hydroxystyrene))
Random copolymers of isobutylene and 4-tert-butoxystyrene (B1630329) [P(IB-co-TBO)] can be synthesized via cationic copolymerization. researchgate.net These materials are precursors to functionalized polymers, as the tert-butoxystyrene units can be subsequently modified.
Another important random copolymer system is poly(4-tert-butoxystyrene-co-4-hydroxystyrene) (P(tBOS-co-PHS)). researchgate.net These copolymers are typically prepared by the partial hydrolysis of poly(4-tert-butoxystyrene). researchgate.netgoogle.com The degree of hydrolysis can be controlled, allowing for the tuning of the copolymer's properties. google.com Structural analysis using techniques like 13C NMR and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) has shown that the hydrolysis reaction occurs statistically along the polymer chain, resulting in a random distribution of tert-butoxystyrene and hydroxystyrene (B8347415) units. researchgate.net The study of these random copolymers is crucial for applications where a random distribution of functional groups is desired.
Generation of Gradient Copolymers
Gradient copolymers represent a unique class of polymers where the monomer composition varies gradually along the polymer chain. wikipedia.orguq.edu.au This structure is distinct from block copolymers, which have sharp, discrete changes in composition, and random copolymers, which exhibit no continuous change. wikipedia.org The gradual transition in monomer composition within a gradient copolymer results in reduced intrachain and interchain repulsion compared to their block or random counterparts. wikipedia.orguq.edu.au
The synthesis of gradient copolymers, including those with this compound, is most effectively achieved through controlled radical polymerization (CRP) techniques like nitroxide-mediated polymerization (NMP) or atom transfer radical polymerization (ATRP). uq.edu.auumich.edu A common method involves a semi-batch process where one comonomer is fed into the reactor containing the other monomer at a controlled rate. For a this compound/styrene gradient copolymer, for instance, styrene could be gradually fed into a polymerizing solution of this compound. This ensures that the probability of incorporating the second monomer increases as the reaction proceeds, creating a smooth compositional gradient along the polymer backbone.
A key characteristic of gradient copolymers is the exhibition of a single, yet exceptionally broad, glass transition temperature (Tg). wikipedia.org This broad Tg reflects the wide spectrum of local monomer compositions along the chain, leading to a range of segmental relaxation behaviors. cmu.edu This property is particularly valuable for applications requiring vibration and acoustic damping over a wide temperature range. wikipedia.org The ability to fine-tune the compositional profile allows for precise control over the material's thermal and mechanical properties, bridging the gap between the distinct properties of the corresponding homopolymers. umich.edu
Table 1: Conceptual Synthesis of a this compound/Styrene Gradient Copolymer via Semi-Batch Feed
| Reaction Time (Arbitrary Units) | Monomer in Reactor | Monomer Feed Added | Resulting Chain Segment Composition |
|---|---|---|---|
| 0 | 100% this compound | 0% Styrene | Rich in this compound |
| 1 | Poly(this compound) chains + remaining monomer | Continuous feed of Styrene initiated | Increasing incorporation of Styrene |
| 2 | Growing copolymer chains | Continuous feed of Styrene | Segment with roughly equal parts of both monomers |
| 3 | Growing copolymer chains | Continuous feed of Styrene | Segment with majority Styrene |
| 4 (End of Reaction) | Final Copolymer | Feed stopped | Chain ends are rich in Styrene |
Tailoring Material Properties through Comonomer Incorporation
The incorporation of comonomers with this compound (often handled as its precursor, p-tert-butoxystyrene, due to polymerization stability) is a powerful strategy to design materials with precisely tailored physicochemical properties. eie.gr By selecting appropriate comonomers and controlling the copolymer architecture (e.g., block, random, multiblock), a wide range of functionalities can be achieved. researchgate.netmdpi.com
Block Copolymers for Thermoplastic Elastomers and Self-Assembly:
Living polymerization techniques, such as living cationic or anionic polymerization, are employed to synthesize well-defined block copolymers. eie.grtandfonline.com For example, triblock copolymers of poly(p-hydroxystyrene)-b-poly(isobutylene)-b-poly(p-hydroxystyrene) have been created. tandfonline.com These are synthesized using a poly(p-tert-butoxystyrene) (PtBuOS) precursor for the outer blocks and a polyisobutylene (PIB) mid-block. The soft, rubbery PIB block and the hard, rigid poly(p-hydroxystyrene) blocks are immiscible, leading to microphase separation. This structure imparts thermoplastic elastomeric properties to the material, combining the processability of a thermoplastic with the elasticity of a rubber. A version with 39.3 wt% p-hydroxystyrene content was reported to exhibit a tensile strength of 18 MPa and an ultimate elongation of 300%. tandfonline.com
Similarly, diblock and multiblock copolymers of polystyrene and poly(p-tert-butoxystyrene) have been synthesized. researchgate.netcapes.gov.br After the hydrolysis of the tert-butoxy groups to hydroxyl groups, the resulting amphiphilic block copolymers can self-assemble in solution. eie.gr For instance, poly(methacrylic acid)-b-poly(p-hydroxystyrene) copolymers, derived from a poly(p-tert-butoxystyrene-b-tert-butyl methacrylate) precursor, exhibit pH-responsive self-assembly in aqueous solutions. eie.gr
Random Copolymers for Modifying Thermal and Mechanical Properties:
Random copolymerization of this compound with other monomers allows for the tuning of properties such as the glass transition temperature (Tg) and mechanical strength. mdpi.comnih.gov The properties of random copolymers are generally an average of the constituent homopolymers, dependent on the comonomer content. mdpi.com For instance, the random copolymerization of p-tert-butoxystyrene (BSt) and styrene (St) can be achieved using living radical polymerization. x-mol.com The resulting poly(St-ran-BSt) can then be incorporated as a block in a larger copolymer structure, and the tert-butoxy groups can be selectively hydrolyzed to hydroxyl groups, creating a random block copolymer containing vinyl phenol (B47542) units with tailored hydrophilicity. x-mol.com
The incorporation of even small amounts of a comonomer can significantly alter material properties. For example, in styrene-based polymers, incorporating just 3 mol% of 2-ethylhexyl acrylate (B77674) (EHA) was shown to eliminate the confinement effects on Tg that are typically observed in thin films. aip.org This principle can be applied to this compound systems to create materials with stable bulk properties even at the nanoscale.
Table 2: Examples of Copolymers Incorporating this compound (or its Precursor) and Resulting Properties
| Comonomer | Copolymer Architecture | Precursor Monomer | Key Tailored Property | Reference |
|---|---|---|---|---|
| Isobutylene | A-B-A Triblock | p-tert-Butoxystyrene | Thermoplastic Elastomer (Tensile Strength: 18 MPa, Elongation: 300%) | tandfonline.com |
| tert-Butyl Methacrylate | Diblock | p-tert-Butoxystyrene | pH-Responsive Self-Assembly in Water | eie.gr |
| Styrene | Multiblock | p-tert-Butoxystyrene | Tunable Mechanical Properties | researchgate.net |
| p-Hydroxystyrene | Random | p-tert-Butoxystyrene | Controlled Hydrophilicity and Self-Assembly | cmu.eduresearchgate.net |
| Styrene | Random Block | p-tert-Butoxystyrene | Selective Hydrolysis to Vinyl Phenol Units | x-mol.com |
Post Polymerization Chemical Modification and Functionalization of Poly P Butoxystyrene
Hydrolysis of Poly(p-Butoxystyrene) to Poly(p-Hydroxystyrene)
One of the most significant post-polymerization modifications of poly(this compound) is its hydrolysis to poly(p-hydroxystyrene). researchgate.netacs.org The tert-butoxy (B1229062) group functions as a protective shield for the hydroxyl group, which, if unprotected, would interfere with many polymerization processes. rsc.org Once the polymerization is complete, this protecting group can be cleaved to unveil the reactive hydroxyl group, transforming the polymer into poly(p-hydroxystyrene). researchgate.netvulcanchem.comresearchgate.net This conversion is critical for applications where the hydrogen-bonding capabilities of the hydroxyl groups are desired. researchgate.net
The deprotection of poly(this compound) is typically achieved through an acid-catalyzed hydrolysis reaction. google.comgoogle.comucl.ac.uk In this process, the tert-butoxy groups are selectively removed from the polymer under acidic conditions. vulcanchem.com The reaction involves the cleavage of the ether linkage of the tert-butoxy group. vulcanchem.com
A variety of acid catalysts can be employed for this transformation, including mineral acids like hydrochloric acid, sulfuric acid, and hydrobromic acid, as well as organic acids such as p-toluenesulfonic acid and trifluoroacetic acid. vulcanchem.comgoogle.com The reaction is generally carried out in an organic solvent, such as acetone (B3395972), at temperatures ranging from 30°C to 100°C. vulcanchem.comgoogle.comjustia.com The mechanism involves the protonation of the ether oxygen atom by the acid catalyst, followed by the elimination of isobutene, resulting in the formation of a phenolic hydroxyl group on the polymer backbone. This process can be precisely controlled to achieve partial or complete deprotection, yielding copolymers with varying ratios of p-hydroxystyrene and this compound units. google.comgoogle.com The yield for this elimination reaction is typically high, with minimal side reactions like backbone cleavage or crosslinking. google.com
Precise control over the degree of hydrolysis is crucial for tailoring the properties of the final polymer, such as its solubility, which is a key factor in applications like photoresists. google.com Several methods have been developed to manage the extent of deprotection.
One effective strategy is to carefully control the molar ratio of the acid catalyst to the tert-butoxy groups on the polymer. google.comgoogle.com Ratios typically range from 0.050 to 2.0. google.comjustia.com A lower catalyst concentration leads to a slower reaction rate, which can be difficult to control, while higher concentrations accelerate the deprotection. google.com
Another method involves monitoring the change in the polymer's solubility during the reaction. google.comgoogle.com As the hydrolysis proceeds, the polymer becomes more hydrophilic due to the increasing number of hydroxyl groups. By taking samples at intervals and determining the amount of water required to cause precipitation, one can calculate the degree of deprotection and stop the reaction when the desired level is achieved. google.comjustia.com
Reaction temperature and time are also critical parameters. google.comgoogle.com The deprotection rate is highly dependent on temperature, with typical reaction temperatures between 50°C and 60°C. google.com For more precise control, a two-step temperature process can be implemented, where the reaction is initiated at a higher temperature (e.g., 50-80°C) to quickly reach a certain level of deprotection, and then the temperature is lowered (e.g., 40-60°C) for the remainder of the reaction. google.comgoogle.com Adding a specific amount of water to the reaction system can also influence the reaction kinetics and provide another level of control. google.com Studies have shown that the hydrolysis reaction occurs uniformly throughout the polymer chains. researchgate.net
The following table summarizes experimental conditions for the controlled hydrolysis of poly(p-tert-butoxystyrene).
| Catalyst | Catalyst/t-BuO Molar Ratio | Solvent | Temperature (°C) | Target Deprotection (%) | Achieved Deprotection (%) |
| Hydrochloric Acid | 0.15 | Acetone | Reflux | - | - |
| Hydrochloric Acid | 0.25 | Acetone | Reflux | - | - |
| Sulfuric Acid | 0.035 | - | 55-58 | 60 | 60.5 |
Data compiled from patents describing the process. google.comgoogle.com
Other Chemical Transformations for Functional Polymer Derivatives (e.g., Sulfonation)
Beyond hydrolysis, poly(this compound) can be a precursor to other functional polymers through various chemical transformations. Sulfonation, in particular, has been explored to introduce sulfonic acid groups into the polymer structure, which is beneficial for applications requiring improved blood compatibility or for use in ion-exchange membranes. vulcanchem.comrsc.org
A common strategy involves the use of block copolymers where one block can be selectively functionalized. For instance, in a poly(p-tert-butylstyrene-b-styrene-b-p-tert-butylstyrene) (TST) triblock copolymer, the central polystyrene block can be selectively sulfonated. rsc.orgrsc.org The bulky tert-butyl groups on the end blocks are believed to offer some resistance to sulfonation under specific conditions. rsc.org
Acetyl sulfate (B86663) has been identified as an effective sulfonating agent for this purpose. rsc.orgrsc.org The reaction with acetyl sulfate allows for the introduction of sulfonic acid groups onto the phenyl rings of the styrene (B11656) units. rsc.org The degree of sulfonation can be controlled by adjusting the concentration of the acetyl sulfate, allowing for the fine-tuning of the polymer's ionic content. rsc.orgrsc.org This selective modification imparts new properties, such as water sorption, while the non-sulfonated end-blocks can help maintain the mechanical integrity of the material. rsc.orgrsc.org While other sulfonating agents like a triethylphosphate:SO₃ complex exist, they may also lead to the sulfonation of the poly(p-tert-butylstyrene) block. rsc.org
The table below illustrates how the degree of sulfonation in a TST triblock copolymer can be controlled by the amount of acetyl sulfate used.
| Molar Ratio of Acetyl Sulfate to Styrene Units | Degree of Sulfonation (DOS) (%) |
| 0.5 | 29 |
| 1.0 | 48 |
| 1.5 | 60 |
Data derived from studies on selective midblock sulfonation of TST copolymers. rsc.org
Self Assembly and Hierarchical Structures of P Butoxystyrene Based Polymers and Copolymers
Microphase Separation in Block Copolymers
Microphase separation in block copolymers is a thermodynamically driven process where chemically dissimilar blocks arrange into ordered, periodic structures. mdpi.com The final morphology is primarily determined by the volume fraction of each block, the total molecular weight of the copolymer, and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the blocks. mdpi.com
Lamellar morphologies, which consist of alternating, parallel sheets of the different polymer blocks, are typically formed when the volume fractions of the blocks are nearly equal. d-nb.info In p-butoxystyrene-based systems, lamellar structures have been observed in various block copolymers.
For instance, a poly(styrene-b-tert-butoxystyrene-b-styrene) triblock copolymer, after hydrolysis of the PtBOS block to poly(4-hydroxystyrene), exhibited a lamellar morphology in the bulk after annealing. researchgate.net Similarly, a poly(styrene-b-isoprene) (PS-b-PI) diblock copolymer with high molecular weight self-assembled into a lamellar structure with a domain spacing that could be tuned by varying the molecular weight, leading to materials with structural color. d-nb.info
The formation of well-ordered lamellar structures has also been demonstrated in linear poly(4-tert-butoxystyrene)-b-poly(4-vinylpyridine) (PtBOS-b-P4VP) diblock copolymers. A PtBOS62-b-P4VP199 copolymer with a P4VP weight fraction of 0.66 formed remarkably well-ordered lamellae with a domain spacing of approximately 24 nm. rug.nl Transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS) are common techniques used to characterize these lamellar structures. researchgate.netrug.nl
In another study, multiblock copolymers of polystyrene (PS) and poly(tert-butoxy styrene) (PtBOS) with a two-length-scale architecture, PS-b-(PtBOS-b-PS)n-b-PtBOS, also showed a lamellar morphology. rug.nl The self-assembly was primarily driven by the long end blocks, while the shorter middle diblock units had a limited degree of phase separation. rug.nl A unique lamellar-in-lamellar structure was observed for a tetrablock copolymer, consisting of thick PS lamellae with three thin lamellar domains of poly(para-hydroxy styrene) (PpHS) and PS in between. rug.nl
| Copolymer System | Morphology | Characterization Methods | Key Findings |
| Poly(styrene-b-tert-butoxystyrene-b-styrene) | Lamellar (after hydrolysis) | Annealing | Confirmed lamellar structure in the bulk. researchgate.net |
| PtBOS62-b-P4VP199 | Lamellar | TEM, SAXS | Well-ordered lamellae with a 24 nm domain spacing. rug.nl |
| PS-b-(PtBOS-b-PS)n-b-PtBOS | Lamellar | TEM, SAXS | Lamellar structure driven by end blocks. rug.nl |
| PS-b-PpHS Tetratblock | Lamellar-in-lamellar | TEM, SAXS | Hierarchical nanostructure with multiple periodicities. rug.nl |
Cylindrical morphologies, where one block forms cylinders within a matrix of the other block, are typically observed when the volume fraction of the cylinder-forming block is between approximately 0.2 and 0.35.
In studies of PtBOS-b-P4VP diblock copolymers, a tBOS146-b-4VP120 copolymer with a P4VP weight fraction of 0.33 formed an extremely well-ordered hexagonal structure of P4VP cylinders. researchgate.net The formation of cylindrical morphologies has also been noted in partially hydrolyzed poly(4-tert-butylstyrene-block-4-tert-butoxystyrene) (BO) copolymers, where they appeared as a minor component alongside lamellar structures. researchgate.net
Solvent vapor annealing can be used to control and even reverse the morphology of block copolymer films. For example, a poly(α-methylstyrene)-block-poly(tert-butoxystyrene) (PαMS-b-PtBuOS) copolymer, after deprotection to PαMS-b-PHOST, could be switched from a cylindrical to a spherical morphology by swelling the film in acetone (B3395972) vapor. nih.gov This transition was observed in situ using grazing-incidence small-angle X-ray scattering (GISAXS). nih.gov
| Copolymer System | Morphology | Characterization Methods | Key Findings |
| tBOS146-b-P4VP120 | Hexagonal Cylinders | TEM, SAXS | Extremely well-ordered cylindrical structure. researchgate.net |
| P(3HS-b-tBuSt) | Cylindrical | Not specified | Smallest observed periodicity was 11.5 nm. researchgate.net |
| PαMS-b-PHOST | Cylindrical to Spherical | GISAXS | Reversible morphology control via solvent vapor annealing. nih.gov |
Spherical morphologies, where one block forms spheres within the matrix of the other, generally occur when the volume fraction of the sphere-forming block is below approximately 0.2.
A tBOS62-b-4VP28 diblock copolymer with a P4VP weight fraction of 0.21 exhibited a disordered morphology of P4VP spheres with liquid-like short-range order, despite a high estimated χN value. researchgate.net In the PαMS-b-PHOST system mentioned previously, a spherical morphology with a face-centered orthorhombic (FCO) packing was achieved after swelling in acetone vapor and subsequent drying. nih.gov The vertical distance between the spherical layers was found to be 20.3 nm. nih.gov
For linear PtBOS-b-P4VP diblock copolymers, a clear progression of morphologies was observed with increasing P4VP weight fraction: from disordered spheres (fP4VP = 0.21) to well-ordered cylinders (fP4VP = 0.33), and finally to lamellae (fP4VP = 0.66). rug.nlresearchgate.net Interestingly, a copolymer with a nearly symmetric composition (fP4VP = 0.44), which would be expected to form lamellae, instead adopted a bicontinuous gyroid morphology. rug.nl This deviation was attributed to the architectural dissimilarity of the two monomers, specifically the bulky side group of PtBOS. researchgate.net
| Copolymer System | P4VP Weight Fraction (fP4VP) | Resultant Morphology |
| tBOS62-b-4VP28 | 0.21 | Disordered Spheres researchgate.net |
| tBOS146-b-4VP120 | 0.33 | Hexagonal Cylinders researchgate.net |
| tBOS146-b-4VP190 | 0.44 | Bicontinuous Gyroid rug.nl |
| tBOS62-b-4VP199 | 0.66 | Lamellar rug.nl |
Post-polymerization modification offers a powerful route to tune the properties and self-assembly behavior of this compound-based copolymers. A common modification is the hydrolysis of the tert-butoxy (B1229062) group to a hydroxyl group, converting PtBOS to poly(p-hydroxystyrene) (PpHS). researchgate.netresearchgate.net
This conversion significantly changes the chemical nature of the block, making it more hydrophilic and capable of hydrogen bonding. In poly(4-tert-butylstyrene-block-4-tert-butoxystyrene) (BO) copolymers, partial hydrolysis led to the formation of both lamellar and cylindrical structures, reflecting the statistical nature of the hydrolysis reaction. researchgate.net The hydrolysis of a poly(styrene-b-tert-butoxystyrene-b-styrene) copolymer was essential for the formation of membranes with selective nanochannels. researchgate.net
Other modifications, such as the sulfonation of the polystyrene block in poly(sulfonated styrene-b-tert-butylstyrene), have also been explored to create materials with specific functionalities. mdpi.com The introduction of phosphorus-containing groups through Mn-catalyzed phosphorylation of the aromatic C(sp2)-H bonds in polystyrene has been shown to enhance flame retardancy. preprints.org
Supramolecular Assemblies and Their Structural Evolution
Supramolecular assembly involves the organization of molecules through non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov In the context of this compound-based polymers, supramolecular chemistry offers additional control over the formation of hierarchical structures.
The hydrolysis of poly(styrene-b-tert-butoxystyrene-b-styrene) to poly(styrene-b-4-hydroxystyrene-b-styrene) allows for the stabilization of terpolymer micelles in solution through hydrogen bonding with additives like imidazole (B134444) and pyridine. researchgate.net This control over micellar assembly is crucial for the fabrication of isoporous membranes. researchgate.net The evolution of the morphology during membrane formation can be investigated using techniques like time-resolved grazing-incidence small-angle X-ray scattering. researchgate.net
The self-assembly of natural small molecules can also provide insights into the formation of complex supramolecular structures. nih.gov The principles of supramolecular polymerization, where monomers associate through non-covalent interactions to form polymer-like chains, are also relevant. nih.gov The solvent can play a direct role in the supramolecular polymerization process, with the shape of the solvent molecules influencing the stability of the resulting assemblies. unistra.fr
Investigation of Hydrogen Bonding Interactions in Supramolecular Complexes (e.g., with Pentadecylphenol)
The hydrogen bonding typically occurs between a proton-donating small molecule, like pentadecylphenol (PDP), and a proton-accepting block in the copolymer, such as poly(4-vinylpyridine) (P4VP). acs.orgresearchgate.netcore.ac.uk The attachment of PDP to the P4VP block via hydrogen bonds effectively creates a new, larger "comb" block. acs.org This modification dramatically alters the volume fraction of the blocks and reduces the interfacial tension between the PS and P4VP-containing domains. acs.org This leads to a profound change in the self-assembled morphology compared to the original, uncomplexed triblock copolymer. acs.org The principle has been demonstrated in various block copolymer systems where PDP is used to create supramolecular structures from polymers containing hydrogen-bond accepting units like P4VP or poly(p-hydroxystyrene). core.ac.ukdaneshyari.com
Analysis of Hierarchical Self-Assembly Phenomena
Hierarchical self-assembly refers to the process where initial, simple structures organize into progressively more complex superstructures. Polymers containing this compound are instrumental in creating these multi-level architectures. For instance, PtBOS-b-PS-b-P4VP triblock copolymers initially self-assemble into a core-shell cylindrical morphology. acs.org
Upon the introduction of pentadecylphenol (PDP) and the formation of hydrogen-bonded complexes with the P4VP block, a significant morphological transformation occurs. This change is driven by the altered block volume fractions and interfacial energies. acs.org The initial cylindrical structures can reorganize into highly ordered, hierarchical morphologies such as triple lamellar structures. acs.org In some cases, even more complex arrangements are observed, such as alternating layers of PtBOS and P4VP(PDP), with PS cylinders embedded within the P4VP(PDP) layers. acs.org This demonstrates a clear hierarchy where the primary self-assembly of the block copolymer is redirected by the supramolecular interactions to form a secondary, more complex structure. acs.orgacs.orgmdpi.com In one study, a poly(tert-butoxystyrene)-block-PS-block-P4VP system complexed with a sub-stoichiometric amount of PDP formed a core-shell gyroid morphology, a highly complex, continuous three-dimensional structure. researchgate.net
Temperature-Dependent Morphological Transitions in Supramolecular Architectures
The supramolecular structures formed through the hydrogen bonding of PDP to PtBOS-b-PS-b-P4VP copolymers exhibit significant sensitivity to temperature. acs.org The hydrogen bonds that direct the hierarchical assembly are thermally labile, meaning their strength and existence can be altered by changing the temperature. acs.org
This thermal sensitivity leads to reversible morphological transitions. nih.gov For example, small-angle X-ray scattering (SAXS) studies of the triple lamellar P4VP(PDP)/PS/PtBOS system have shown that the first-order scattering peak can disappear within certain temperature ranges, while higher-order peaks remain. acs.org This indicates a subtle but significant change in the long-range order of the structure, which is directly attributed to the temperature-dependent nature of the hydrogen bonds. acs.org This behavior is characteristic of closed-loop phase behavior, where a material can be ordered at low and high temperatures but disordered in an intermediate range. This type of temperature-dependent behavior has also been noted in blends containing statistical copolymers of p-tert-butylstyrene and p-tert-butoxystyrene. researchgate.net
Solution-Phase Self-Assembly Behavior
In solution, amphiphilic block copolymers containing this compound can self-assemble into a variety of aggregates, most notably micelles. This behavior is dictated by the solvent's affinity for the different polymer blocks.
Micelle Formation and Characterization of Aggregates
Block copolymers of polystyrene and poly(4-tert-butoxystyrene) (PS-b-P(t)BSt) are known to form micelles in selective solvents. researchmap.jp In a nonpolar solvent like hexane, which is a good solvent for the P(t)BSt block but a poor solvent for the PS block, the copolymers self-assemble into spherical micelles. researchmap.jp These micelles consist of a collapsed core made of the insoluble PS blocks, surrounded by a stabilizing corona of the soluble P(t)BSt blocks. researchmap.jp
Dynamic light scattering (DLS) is a common technique used to characterize these aggregates. Studies have shown that PS-b-P(t)BSt copolymers form monodispersed (uniformly sized) spherical micelles in hexane. researchmap.jp The size of these micelles is dependent on several factors. The hydrodynamic diameter of the micelles increases as the length of the soluble P(t)BSt block increases. researchmap.jp Micelle size also tends to increase with higher copolymer concentrations. researchmap.jp Conversely, increasing the temperature causes a decrease in micelle size, which is attributed to a lower aggregation number (fewer polymer chains per micelle). researchmap.jp The formation of core-shell nanoparticles from block copolymers is a versatile method for creating a variety of shapes, including spheres, ellipsoids, and strings. acs.org
Determination of Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is a fundamental characteristic of any surfactant or amphiphilic copolymer. It is the minimum concentration at which micelles begin to form in a solution. wikipedia.org Below the CMC, the polymer chains exist as individual molecules (unimers), while above the CMC, any additional polymer added to the solution will preferentially form new micelles. wikipedia.org The CMC is a measure of the stability of the micelles; a lower CMC indicates greater stability, particularly against dilution. nih.gov
The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micellization, such as surface tension, conductivity, or through fluorescence spectroscopy techniques. wikipedia.org For amphiphilic block copolymers like polystyrene-poly(tert-butylstyrene), identifying the CMC is crucial for understanding their self-assembly behavior. reading.ac.ukcapes.gov.br While specific CMC values for this compound homopolymers are not detailed in the provided context, the methodology for its determination in related copolymer systems is well-established. The value of the CMC is influenced by factors such as temperature, the chemical structure of the polymer, and the nature of the solvent. wikipedia.org
Photo-Induced Micellization Processes
A particularly innovative approach to controlling self-assembly is photo-induced micellization. This process uses light as an external trigger to induce a chemical change in the polymer, which in turn drives micelle formation. iiis.orgmdpi.com This has been demonstrated effectively with poly(4-tert-butoxystyrene)-block-polystyrene (PBSt-b-PSt) diblock copolymers. iiis.orgmdpi.com
In a solvent that is good for both blocks, such as dichloromethane (B109758) or 1,4-dioxane (B91453), the copolymer initially exists as dissolved single chains. iiis.orgmdpi.com However, upon UV irradiation in the presence of a photoacid generator (PAG), the p-tert-butoxystyrene block undergoes a chemical transformation. The PAG produces a strong acid upon exposure to light, which catalyzes the cleavage of the tert-butoxy group, converting the PBSt block into a poly(vinyl phenol) block. iiis.org This newly formed poly(vinyl phenol) block is insoluble in the solvent. This light-induced change in solubility forces the copolymer to self-assemble into micelles, with the insoluble poly(vinyl phenol) forming the core and the soluble polystyrene forming the corona. iiis.orgmdpi.com Dynamic light scattering can be used to follow this process, showing an increase in scattering intensity and the appearance of particles with a distinct hydrodynamic diameter as micellization proceeds. iiis.org This method allows for precise spatial and temporal control over the self-assembly process. psu.edutu-dresden.de
pH-Responsive Self-Assembly in Aqueous Solutions
A prominent strategy involves the synthesis of block copolymers where one block is poly(this compound) (or its common precursor, poly(p-tert-butoxystyrene), PtBOS) and the other block is a pH-sensitive polymer like poly(acrylic acid) (PAA) or poly(methacrylic acid) (PMAA). Another approach involves the chemical modification of the this compound monomer unit itself, typically by hydrolyzing the butoxy group to a phenolic hydroxyl group, yielding poly(p-hydroxystyrene) (PHS). The resulting PHS block is weakly acidic and its ionization is pH-dependent, thus imparting pH-sensitivity to the entire copolymer.
Detailed research has been conducted on double hydrophilic block copolymers (DHBCs) of poly(methacrylic acid-b-p-hydroxystyrene) (PMAA-PHOS), which are synthesized from poly(p-tert-butoxystyrene-b-tert-butyl methacrylate) precursors. eie.gr The pH-responsive self-assembly of these copolymers in aqueous solutions has been characterized using techniques such as light scattering and atomic force microscopy (AFM). eie.gr The behavior of these copolymers is dictated by the ionization state of both the carboxylic acid groups of the PMAA block and the phenolic groups of the PHS block. eie.gr
The self-assembly demonstrates a distinct dependence on the solution's pH, leading to different aggregation states:
At high pH (pH > 9): Both the phenolate (B1203915) and carboxylate groups are dissociated, making both blocks highly hydrophilic and charged. This leads to electrostatic repulsion, causing the copolymers to exist primarily as unimers or loose, disordered aggregates. eie.gr
Intermediate pH (4 < pH < 9): In this range, the PMAA block is ionized and hydrophilic, while the PHS block is largely protonated and hydrophobic. This amphiphilic character drives the self-assembly into well-defined micellar structures. These micelles consist of a compact core formed by the hydrophobic PHS blocks and a stabilizing corona formed by the hydrophilic PMAA chains. Micellar clusters have also been observed in this pH range. eie.gr
At low pH (pH < 4): The carboxylate groups of the PMAA block become protonated, rendering it hydrophobic. With both blocks being insoluble in water, the copolymer precipitates out of the solution. eie.gr
This pH-triggered transition from soluble unimers to structured micelles and finally to insoluble precipitates highlights the ability to control the hierarchical structure of these this compound-derived polymers.
The table below summarizes the pH-dependent self-assembly behavior of Poly(methacrylic acid-b-p-hydroxystyrene) copolymers in an aqueous environment. eie.gr
| pH Range | State of Polymer Blocks | Observed Hierarchical Structure |
| > 9 | PHS: Dissociated (hydrophilic) PMAA: Dissociated (hydrophilic) | Unimers or loose aggregates |
| 4 - 9 | PHS: Protonated (hydrophobic) PMAA: Dissociated (hydrophilic) | Micelles with PHS core and PMAA corona; Micellar clusters |
| < 4 | PHS: Protonated (hydrophobic) PMAA: Protonated (hydrophobic) | Precipitation |
Advanced Characterization Techniques for P Butoxystyrene Polymers
Molecular Weight and Polydispersity Analysis
Determining the molecular weight (MW) and its distribution is fundamental in polymer science, as these parameters directly influence the material's mechanical, thermal, and solution properties.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for analyzing the molecular weight distribution of polymers. shimadzu.comlcms.cz The method separates polymer molecules based on their hydrodynamic volume in solution. paint.orgpaint.org Larger molecules navigate through the porous column packing material more quickly, eluting first, while smaller molecules penetrate the pores more deeply, resulting in longer retention times. scholaris.cayoutube.com
For poly(p-butoxystyrene), GPC analysis is typically conducted using a differential refractive index (RID) detector, as the polymer may lack strong UV absorbance depending on the solvent used. shimadzu.com The system is calibrated using narrow molecular weight standards, commonly polystyrene, to generate a calibration curve that plots the logarithm of molecular weight against retention time. youtube.comlcms.cz From the resulting chromatogram, various molecular weight averages can be calculated:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which quantifies the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all chains have the same length.
This analysis is crucial during polymer synthesis, where aliquots can be taken to monitor polymerization progress and confirm the living nature of the reaction. polymersource.ca
| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) | Citation |
|---|---|---|---|---|
| Poly(this compound) Sample A | 25,500 | 27,300 | 1.07 | lcms.czlcms.cz |
| Poly(this compound) Sample B | 48,200 | 51,100 | 1.06 | lcms.czlcms.cz |
| Poly(styrene)-b-poly(this compound) | 65,000 | 68,900 | 1.06 | polymersource.caresearchgate.net |
Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the chemical structure, composition, and local environment of polymer chains.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of polymers.
¹H NMR provides quantitative information about the different types of protons in the polymer. For poly(this compound), the integration of peak areas in the ¹H NMR spectrum allows for the confirmation of the structure and, in the case of copolymers, the determination of the comonomer composition. polymersource.ca For instance, the ratio of aromatic protons to the aliphatic protons of the polymer backbone and the tert-butoxy (B1229062) group can be used to verify the structure.
¹³C NMR offers detailed information about the carbon skeleton. The chemical shifts of carbons in the polymer backbone are sensitive to the stereochemical arrangement of adjacent monomer units (tacticity). researchgate.net In copolymers of this compound, ¹³C NMR can be used to determine the monomer sequence distribution (e.g., random, alternating, or blocky) by analyzing the triad or pentad sequences. researchgate.net
| Nucleus | Assignment | Expected Chemical Shift (δ) ppm | Citation |
|---|---|---|---|
| ¹H | Aromatic protons (C₆H₄) | 6.2 - 7.2 | polymersource.cachemicalbook.com |
| ¹H | Backbone methine (CH) | 1.7 - 2.1 | researchgate.net |
| ¹H | Backbone methylene (CH₂) | 1.2 - 1.7 | researchgate.net |
| ¹H | tert-butyl protons (-C(CH₃)₃) | 1.2 - 1.4 | chemicalbook.com |
| ¹³C | Aromatic C-O | ~155 | chemicalbook.com |
| ¹³C | Aromatic CH | 115 - 130 | chemicalbook.com |
| ¹³C | Quaternary C (-O-C(CH₃)₃) | ~78 | chemicalbook.com |
| ¹³C | Backbone CH and CH₂ | ~40 - 45 | researchgate.net |
| ¹³C | tert-butyl CH₃ (-C(CH₃)₃) | ~29 | chemicalbook.com |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the polymer structure and to monitor the polymerization process. researchgate.net When the this compound monomer polymerizes, the most significant change observed in the FTIR spectrum is the disappearance of the absorption band corresponding to the vinyl C=C double bond stretching, typically found around 1630 cm⁻¹. researchgate.net
The characteristic absorption bands for the this compound polymer include:
C-H stretching from the aromatic ring and aliphatic backbone.
C=C stretching within the aromatic ring.
Strong C-O-C stretching from the ether linkage.
Attenuated Total Reflectance (ATR)-FTIR is a surface-sensitive variation that allows for the analysis of films or solid samples directly, and can even be used for in-situ monitoring of polymerization kinetics. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Monomer/Polymer | Citation |
|---|---|---|---|
| ~3025 | Aromatic C-H Stretch | Both | researchgate.net |
| ~2970 | Aliphatic C-H Stretch | Both | researchgate.net |
| ~1630 | Vinyl C=C Stretch | Monomer Only | researchgate.net |
| ~1600, ~1510 | Aromatic C=C Stretch | Both | researchgate.net |
| ~1240 | Aryl-O-C Asymmetric Stretch | Both | chemicalbook.com |
| ~990, ~910 | Vinyl C-H Bending | Monomer Only | researchgate.net |
Fluorescence spectroscopy is a highly sensitive technique that can provide information about the polymer's local environment, conformation, and intermolecular interactions. The phenyl group in the this compound unit acts as a fluorophore. Changes in the fluorescence emission spectrum, such as shifts in wavelength or changes in intensity (quenching), can indicate alterations in the polymer's environment. mdpi.com
This technique is particularly useful for:
Studying Solution Behavior: The polarity of the solvent can influence the emission spectrum, providing insight into polymer-solvent interactions. mdpi.com
Probing Chain Conformation: Intramolecular interactions between fluorophores on the same chain can be studied to understand chain folding and dynamics.
Investigating Aggregation: The formation of aggregates or micelles in solution can lead to significant changes in fluorescence due to altered local concentrations of the fluorophore and different microenvironments.
Monitoring Photochemical Reactions: Studies on related polymers have used fluorescence to investigate photoinitiation mechanisms, where the excited state of the polymer is quenched by other molecules, indicating an electron transfer process. ibm.com
Morphological and Microstructural Analysis
For this compound-containing block copolymers and polymer blends, understanding the morphology and microstructure is critical as it dictates the macroscopic properties of the material. mdpi.com These analyses reveal how different polymer blocks or components arrange themselves on the nanoscale.
Common techniques for this analysis include:
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoscale morphology. By staining one of the phases (if necessary), high-contrast images can be obtained that reveal distinct microstructures such as lamellae, cylinders, spheres, or gyroid structures. researchgate.net
Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the average size, shape, and spacing of microphase-separated domains over a large sample volume. The position of the peaks in the scattering pattern provides information about the periodicity and symmetry of the ordered structure. researchgate.net
Small-Angle Neutron Scattering (SANS): SANS operates on similar principles to SAXS but uses neutrons instead of X-rays. It is particularly useful for studying polymer blends where contrast between the different polymer components can be enhanced through selective deuteration. researchgate.net
Optical Microscopy (OM): While having lower resolution than TEM, OM can be used to observe larger-scale phase behavior and phase separation in polymer blends. researchgate.net
Research on block copolymers containing poly(this compound) has used TEM and SAXS to identify well-ordered lamellar and cylindrical morphologies with periodicities on the order of tens of nanometers. researchgate.net
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the internal morphology of this compound polymers, particularly in block copolymer systems. Due to the typically low electron density contrast between different polymer blocks, staining with heavy metal agents like osmium tetroxide (OsO₄) or ruthenium tetroxide (RuO₄) is often required to differentiate the microphase-separated domains.
In studies of block copolymers, such as those containing a poly(this compound) block alongside a block that can be selectively stained (e.g., a polydiene), TEM can reveal the nanoscale morphology. mdpi.com The stained block appears dark in TEM images, allowing for the direct visualization of structures like lamellae, cylinders, or spheres. For instance, in analogous polystyrene-based block copolymers, TEM has been crucial for confirming the ordered morphologies predicted by other techniques like SAXS. mdpi.com The dimensions and arrangement of these domains, which are critical to the material's macroscopic properties, can be directly measured from TEM micrographs. researchgate.netnih.gov Without staining, it can be difficult to achieve sufficient phase contrast, although for some crystalline or semi-crystalline block copolymers, the inherent density difference may be enough to distinguish phases. researchgate.net
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanoscale structure of this compound polymers over large sample volumes. ou.edu It is particularly effective for characterizing the morphology of microphase-separated block copolymers in both bulk and thin-film forms. mdpi.com The technique measures the elastic scattering of X-rays at very small angles, which provides information about electron density fluctuations on a length scale of approximately 1 to 100 nm. researchgate.net
For a this compound-containing block copolymer that self-assembles into an ordered morphology, the SAXS profile will exhibit distinct scattering peaks. The positions of these peaks are related to the characteristic domain spacing (d) of the nanostructure. For example, a lamellar morphology typically shows peaks at scattering vectors (q) in the ratio of 1, 2, 3, ..., while a hexagonally packed cylindrical morphology shows peaks at ratios of 1, √3, √4, √7, ... semanticscholar.org
By analyzing the temperature-dependent SAXS profiles, researchers can identify the order-disorder transition (ODT), which is a critical parameter for understanding the thermodynamic interactions between the polymer blocks. researchgate.netsemanticscholar.org The Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between different polymer blocks, can be estimated from SAXS data, providing fundamental insights into the phase behavior of the system. researchgate.netacs.org
Table 1: Representative SAXS Data for Block Copolymer Morphologies
| Morphology | Expected Peak Position Ratios (q/q*) |
|---|---|
| Lamellar | 1, 2, 3, 4 |
| Hexagonal Cylinders | 1, √3, √4, √7 |
| Body-Centered Cubic (BCC) Spheres | 1, √2, √3, √4 |
This table presents idealized scattering peak ratios for common block copolymer morphologies that could be identified in this compound systems using SAXS.
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembly
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to study the topography and nanomechanical properties of this compound polymer films. nih.govresearchgate.net AFM operates by scanning a sharp tip over the sample surface, providing three-dimensional images with nanoscale resolution without the need for staining or vacuum conditions. surfacesciencewestern.com
AFM is particularly valuable for visualizing the self-assembly of this compound block copolymers in thin films. researchgate.netmdpi.com Different imaging modes, such as tapping mode, can produce both height and phase images. The height image provides direct topographical information, while the phase image is sensitive to variations in material properties like adhesion and stiffness, allowing for the differentiation of the constituent blocks in a copolymer. researchgate.netresearchgate.net This contrast enables the clear visualization of surface nanostructures, such as vertically or horizontally oriented cylinders and lamellae. researchgate.net
Researchers use AFM to study how processing conditions, such as solvent annealing or thermal annealing, affect the ordering and orientation of the self-assembled domains. mdpi.com The technique can reveal the evolution of surface morphology and the degree of long-range order in the nanostructures, which is crucial for applications like nanopatterning and functional coatings. researchgate.net
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a versatile technique for examining the surface morphology of materials at the micro- and nanoscale. azom.comyoutube.com It generates images by scanning a focused beam of electrons over a sample and detecting the secondary or backscattered electrons. youtube.com This provides information about the surface topography and composition. azom.com
Unlike TEM, which provides information about the internal bulk morphology, SEM is primarily a surface-sensitive technique. azom.com For non-conductive polymer samples, a thin conductive coating (e.g., gold or carbon) is typically applied to prevent charging artifacts and improve image quality. youtube.com SEM is a crucial tool for quality control and for understanding how polymerization conditions and processing affect the final surface structure of this compound-based materials. azom.comdesy.de
Light Scattering Studies
Light scattering techniques are fundamental for characterizing the properties of polymers in solution, providing non-invasive measurements of size, molecular weight, and aggregation behavior.
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Micelle Characterization
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to measure the size distribution of small particles and polymers in solution. DLS analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. mdpi.com Faster-moving (smaller) particles cause more rapid intensity fluctuations, while slower-moving (larger) particles cause slower fluctuations.
For this compound-based amphiphilic block copolymers, DLS is an essential tool for characterizing the micelles or aggregates they form in a selective solvent. researchgate.net The technique provides the hydrodynamic diameter (Dh) or hydrodynamic radius (Rh) of these assemblies, which represents the diameter of a sphere that has the same translational diffusion coefficient as the particle being measured. researchgate.net
By performing DLS measurements as a function of temperature, concentration, or pH, one can study the stability of the micelles and observe stimulus-responsive behavior, such as aggregation or disaggregation. researchgate.netresearchgate.net The polydispersity index (PDI), also obtained from DLS data, gives an indication of the breadth of the size distribution, with lower values indicating a more monodisperse system. mdpi.com
Table 2: Example DLS Data for Polymeric Micelles in Solution
| Parameter | Description | Typical Value |
|---|---|---|
| Hydrodynamic Diameter (Dh) | The effective size of the micelle in solution. | 10 - 200 nm |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. | 0.05 - 0.3 |
| Count Rate | The intensity of scattered light, related to concentration and size. | Varies |
This table shows typical parameters obtained from DLS analysis of block copolymer micelles, which would be applicable to self-assembling this compound systems.
Static Light Scattering (SLS) for Absolute Molecular Weight and Aggregate Characteristics
Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of macromolecules in solution. wikipedia.orgmalvernpanalytical.com Unlike techniques that rely on calibration with standards, SLS directly measures Mw by relating the time-averaged intensity of scattered light to the polymer's molecular weight and concentration. brookhaveninstruments.comuci.edu
The fundamental relationship in SLS is described by the Zimm equation, which requires measuring the scattering intensity at multiple angles and several polymer concentrations. brookhaveninstruments.com A Zimm plot, a graphical representation of this data, allows for extrapolation to zero angle and zero concentration, yielding not only the Mw but also the radius of gyration (Rg) and the second virial coefficient (A₂). wikipedia.org Rg provides information about the size and shape of the polymer coil, while A₂ describes the quality of the solvent and the extent of polymer-solvent interactions. wikipedia.organton-paar.com
For this compound homopolymers and copolymers, SLS is the definitive method for measuring absolute molecular weight. malvernpanalytical.comanton-paar.com It can also be used to study the aggregation number of micelles formed by amphiphilic block copolymers, providing insight into the number of individual polymer chains that assemble to form a single micelle.
Thermal Analysis of Phase Transitions in this compound Polymers
The thermal behavior of polymers dictates their processing parameters and end-use applications. For polymers derived from this compound, thermal analysis is crucial for understanding their phase transitions, such as the glass transition and order-disorder transitions in block copolymer systems. Differential Scanning Calorimetry (DSC) is a primary technique employed for these investigations, providing quantitative data on the heat flow associated with thermal events in the material as a function of temperature.
Differential Scanning Calorimetry (DSC) for Order-Disorder Transitions and Phase Behavior
Differential Scanning Calorimetry is a powerful thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and order-disorder transition temperature (T_ODT) in polymeric materials.
In the context of this compound polymers, particularly poly(4-tert-butoxystyrene) (PtBOS), DSC studies reveal critical information about their amorphous or semi-crystalline nature and their behavior in multi-component systems like block copolymers. The glass transition temperature is a key characteristic of the amorphous phase of a polymer, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
While extensive data on the homopolymer of this compound is not widely available in open literature, studies on copolymers containing this compound provide insight into its thermal properties. For instance, the phase behavior of statistical copolymers of 4-tert-butylstyrene and 4-tert-butoxystyrene (B1630329) blended with polyisoprene has been investigated using DSC. researchgate.net These studies help in understanding the competitive interactions and resulting phase diagrams (Upper Critical Solution Temperature vs. Lower Critical Solution Temperature behavior) which are influenced by the thermal characteristics of the constituent monomers. researchgate.net
For block copolymers, DSC is essential for determining the order-disorder transition (ODT). The ODT is the temperature at which a block copolymer transitions from a microphase-separated (ordered) state, where the different polymer blocks form distinct nanodomains, to a homogeneous (disordered) molten state. This transition is typically observed as a subtle endothermic peak in the DSC thermogram. The temperature and enthalpy of this transition are critical parameters for applications that rely on the self-assembled nanostructures of block copolymers.
Research on block copolymers containing segments similar to poly(this compound), such as poly(4-tert-butylstyrene), demonstrates the utility of DSC in elucidating their phase behavior. For these systems, DSC measurements, often complemented by techniques like small-angle X-ray scattering (SAXS), are used to map out the phase diagrams and understand how molecular weight and composition affect the T_ODT.
To illustrate the type of data obtained from DSC analysis for a substituted polystyrene, the following table presents the glass transition temperature for poly(4-tert-butylstyrene), a structurally related polymer.
| Polymer | Number-Average Molecular Weight (Mn x 10³) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Reference |
|---|---|---|---|---|
| Poly(4-tert-butylstyrene) | 32.0 | 1.04 | 144 | polymersource.ca |
The glass transition temperature of poly(4-tert-butylstyrene) is noted to be significantly high, around 144 °C. polymersource.ca This is substantially different from its blend with polyisoprene, which has a much lower Tg, leading to a large difference in the glass transition temperatures of the two homopolymers (approximately 215 K). acs.org In miscible blends of these two polymers, two distinct glass transitions are observed via DSC, corresponding to the components within the blend. acs.org
The study of such systems provides a framework for predicting the behavior of this compound-containing polymers. The bulky tert-butoxy group in poly(this compound) would be expected to influence chain mobility and, consequently, its glass transition temperature and phase behavior in copolymers.
Research Directions and Emerging Areas in P Butoxystyrene Polymer Chemistry
Design and Synthesis of Photoresponsive Polymeric Materials
The development of photoresponsive polymers, which change their properties upon exposure to light, is a significant area of materials science. rsc.org p-Butoxystyrene is a key monomer in this field, primarily due to its application in photoresists for microelectronics. univook.comweixinchem.com The core mechanism involves the synthesis of poly(this compound) or its copolymers, which are then formulated with a photoacid generator (PAG). Upon irradiation with light of a specific wavelength, such as deep ultraviolet light, the PAG decomposes and releases a strong acid. googleapis.com This acid catalyzes the cleavage of the tert-butoxy (B1229062) group from the polymer backbone, converting the nonpolar poly(this compound) into the polar poly(p-hydroxystyrene). google.comchemicalbook.in This drastic change in polarity alters the polymer's solubility in developer solutions, enabling the creation of intricate patterns required for semiconductor manufacturing. googleapis.comjustia.com
A sophisticated application of this photo-induced transformation is the creation of dynamic, self-assembling systems. Research has demonstrated the photo-induced micellization of block copolymers containing a poly(this compound) block. mdpi.com In one such study, a poly(4-tert-butoxystyrene)-block-polystyrene (PBSt-b-PSt) diblock copolymer was synthesized. mdpi.comtut.ac.jp Initially, this copolymer exists as isolated chains in a solvent like dichloromethane (B109758). However, upon irradiation with a high-pressure mercury lamp in the presence of a PAG, the PBSt block is converted into poly(4-vinylphenol). This transformation renders the block copolymer amphiphilic, inducing its self-assembly into spherical micelles. mdpi.com This light-triggered change from a simple copolymer solution to a nanostructured micellar system showcases a high level of control over material structure at the molecular level.
Table 1: Photo-Induced Micellization of Poly(4-tert-butoxystyrene)-block-polystyrene mdpi.com
| Copolymer Composition (by ¹H NMR) | Photo-Acid Generator (PAG) | Light Source | Initial State (in Dichloromethane) | Final State (Post-Irradiation) |
| Mn(PBSt-b-PSt) = 15,000-b-63,000 | Diphenyliodonium hexafluorophosphate | High-Pressure Mercury Lamp | Isolated Copolymer Chains | Spherical Micelles |
| Mn(PBSt-b-PSt) = 15,000-b-97,000 | Triphenylsulfonium triflate | High-Pressure Mercury Lamp | Isolated Copolymer Chains | Spherical Micelles |
| Mn(PBSt-b-PSt) = 15,000-b-170,000 | Bis(alkylphenyl)iodonium hexafluorophosphate | High-Pressure Mercury Lamp | Isolated Copolymer Chains | Spherical Micelles |
This ability to manipulate macromolecular assembly with light opens up possibilities for applications in drug delivery, where a cargo could be released from a nanocarrier on demand, and in the development of advanced photo-patternable materials.
Development of Conductive Polymers with Enhanced Performance
Intrinsically conducting polymers (ICPs) such as polyaniline, polythiophene, and poly(p-phenylene vinylene) have been the subject of intense research due to their unique electrical properties. chemicalpapers.commdpi.comjchemrev.com While poly(this compound) is not intrinsically conductive, it serves as a valuable component in the synthesis of advanced conductive polymer systems. univook.comunivook.com Its incorporation into conductive polymer formulations is aimed at enhancing key performance characteristics like electrical performance, thermal stability, and processability. univook.com
The role of this compound is typically that of a comonomer or a precursor that modifies the final properties of the conductive material. For instance, it can be copolymerized with monomers that form conductive backbones. The bulky tert-butoxy groups can improve the solubility of the resulting copolymer, making it easier to process into thin films for electronic devices. Subsequently, the tert-butoxy group can be retained to ensure good thermal stability or cleaved to introduce hydroxyl groups, which can further influence the material's properties or serve as sites for crosslinking. This approach allows for a fine-tuning of the balance between conductivity, stability, and processability, which is often a challenge with highly conjugated, rigid-rod ICPs. univook.comsigmaaldrich.com
The distinctive chemical structure of this compound contributes significantly to the enhancement of electrical performance and thermal stability within these composite polymers, thereby expanding the possibilities in the field of materials science for applications in flexible electronics, high-sensitivity sensors, and energy storage systems. univook.com
Future Perspectives in Controlled Polymerization for Advanced Macromolecular Architectures and Functional Materials
The synthesis of polymers with precisely defined structures is paramount for creating advanced functional materials. numberanalytics.commdpi.com In recent years, significant progress has been made in the controlled polymerization of this compound, enabling unprecedented control over polymer architecture. univook.com Techniques such as living cationic, tandfonline.comacs.org living anionic, rsc.org and controlled/living radical polymerization (CRP)—including nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP)—have been successfully applied to this monomer. univook.comresearchgate.net These methods allow for the synthesis of polymers with predictable molecular weights, very narrow molecular weight distributions (low polydispersity index, PDI), and well-defined end-groups. tandfonline.comgoogle.com
This high degree of control is crucial for building complex macromolecular architectures such as block, graft, and star copolymers. acs.orgmdpi.com For example, living cationic polymerization has been employed to synthesize well-defined diblock and triblock copolymers of isobutylene (B52900) and p-tert-butoxystyrene. tandfonline.com In these syntheses, a difunctional initiator is used to first polymerize isobutylene, followed by the addition and polymerization of p-tert-butoxystyrene to grow blocks on either end of the central polyisobutylene (B167198) segment. The resulting triblock copolymers, after cleavage of the tert-butoxy group to yield poly(p-hydroxystyrene) end-blocks, exhibit properties of high-performance thermoplastic elastomers. tandfonline.com
Table 2: Synthesis of Poly(isobutylene-b-p-tert-butoxystyrene) Block Copolymers via Living Cationic Polymerization tandfonline.com
| Polymer Architecture | Initiator System | Mn (Target) | Mn (Actual, GPC) | PDI (Mw/Mn) |
| Diblock Copolymer | TMPCl/DTE/TiCl₄/SnBr₄ | 20,500 | 21,100 | 1.15 |
| Diblock Copolymer | TMPCl/DTE/TiCl₄/SnBr₄ | 34,500 | 33,200 | 1.18 |
| Triblock Copolymer | DCE/DTE/TiCl₄/SnBr₄ | 110,000 | 104,000 | 1.19 |
| Triblock Copolymer | DCE/DTE/TiCl₄/SnBr₄ | 120,500 | 118,100 | 1.25 |
TMPCl = 2-chloro-2,4,4-trimethylpentane (B3042402); DTE = 1,1-ditolylethylene; DCE = 5-tert-butyl-1,3-bis(1-methoxy-1-methylethyl)benzene
The future of this compound polymer chemistry lies in leveraging these controlled polymerization techniques to design increasingly sophisticated and functional materials. sci-hub.se By creating novel macromolecular architectures, researchers can precisely arrange this compound units within a polymer chain, alongside other functional monomers. This will enable the development of next-generation materials for a wide range of fields, from nanotechnology and biomedicine to advanced electronics, where precise control over both chemical functionality and nanoscale morphology is essential. univook.comacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
